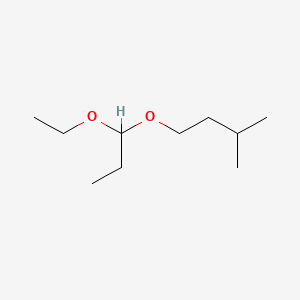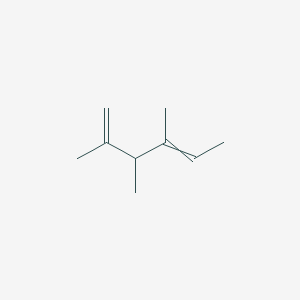
2,3,4-Trimethylhexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethylhexa-1,4-diene is a hydrocarbon compound characterized by the presence of two double bonds and three methyl groups attached to a six-carbon chain. This compound falls under the category of non-conjugated dienes, where the double bonds are separated by more than one single bond, making them isolated from each other .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylhexa-1,4-diene can be achieved through several methods:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene.
Dehydrohalogenation of Organohalides: This involves the elimination of hydrogen halides from organohalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, utilizing continuous flow reactors to ensure high yield and purity .
Types of Reactions:
Electrophilic Addition: this compound can undergo electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), resulting in the formation of 1,2- and 1,4-addition products.
Diels-Alder Reaction: This compound can participate in Diels-Alder reactions with dienophiles (e.g., alkenes or alkynes) to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine in carbon tetrachloride under room temperature conditions.
Hydrogenation: Hydrogen gas in the presence of a palladium catalyst.
Diels-Alder Reaction: Dienophiles like maleic anhydride under thermal conditions.
Major Products:
Halogenation: 2,3,4-Trimethyl-1,4-dibromohexane.
Hydrogenation: 2,3,4-Trimethylhexane.
Diels-Alder Reaction: Cyclohexene derivatives
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethylhexa-1,4-diene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,4-Trimethylhexa-1,4-diene in chemical reactions involves the interaction of its double bonds with electrophiles or nucleophiles. In electrophilic addition reactions, the compound forms carbocation intermediates that stabilize through resonance, leading to the formation of addition products . In Diels-Alder reactions, the compound’s diene system interacts with dienophiles to form cyclohexene derivatives through a concerted mechanism involving the overlap of molecular orbitals .
Vergleich Mit ähnlichen Verbindungen
2,5-Heptadiene: Another non-conjugated diene with similar reactivity but different structural arrangement.
1,3-Butadiene: A conjugated diene with higher stability due to resonance stabilization.
Isoprene (2-Methyl-1,3-butadiene): A conjugated diene used in the production of synthetic rubber.
Uniqueness: 2,3,4-Trimethylhexa-1,4-diene is unique due to its specific arrangement of methyl groups and double bonds, which influence its reactivity and stability compared to other dienes. Its non-conjugated nature makes it less stable than conjugated dienes but provides distinct reactivity patterns useful in various synthetic applications .
Eigenschaften
CAS-Nummer |
137845-90-0 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
2,3,4-trimethylhexa-1,4-diene |
InChI |
InChI=1S/C9H16/c1-6-8(4)9(5)7(2)3/h6,9H,2H2,1,3-5H3 |
InChI-Schlüssel |
FITBZIOACHQJSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
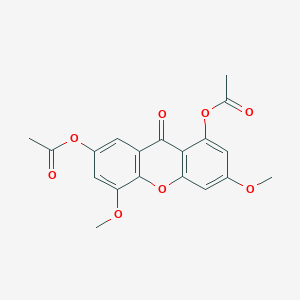
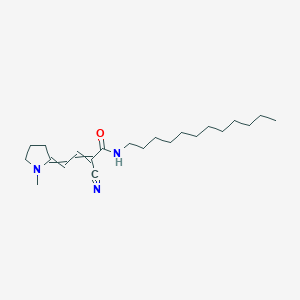
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
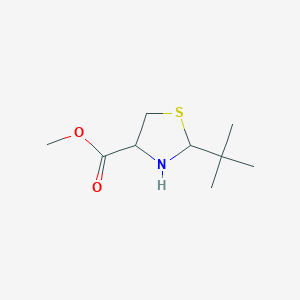
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
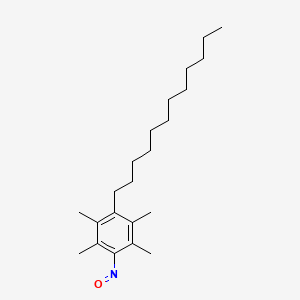

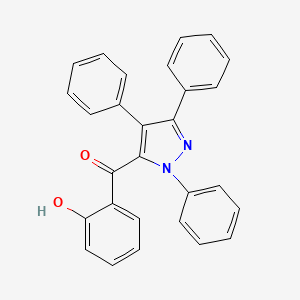
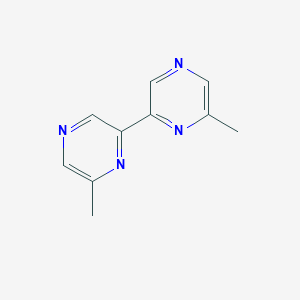


![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
